2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide
Description
The compound 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one ring substituted with a phenylimino group (Z-configuration) at position 2, a phenyl group at position 3, and an N-phenylacetamide moiety at position 4. Its molecular formula is C₂₄H₂₀N₄O₂S, with a molecular weight of 428.51 g/mol (estimated). The Z-configuration of the imine group is critical for its stereoelectronic properties, influencing reactivity and biological interactions .
Properties
IUPAC Name |
2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c27-21(24-17-10-4-1-5-11-17)16-20-22(28)26(19-14-8-3-9-15-19)23(29-20)25-18-12-6-2-7-13-18/h1-15,20H,16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQVCTTWQMACNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized via multiple reaction pathways. One common method involves the cyclization of thioureas with α-haloketones under basic conditions. Reacting thioureas with appropriate acyl chlorides in the presence of base also yields the thiazolidinone ring.
Industrial Production Methods: : In an industrial setting, synthesis often involves multi-step processes requiring controlled environments. These steps include the preparation of precursor thioureas, followed by cyclization and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : The compound undergoes various chemical reactions, including:
Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Selective reduction at the carbonyl group with agents such as sodium borohydride.
Substitution: : Halogenation or alkylation reactions on the phenyl rings.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: : Sodium borohydride, lithium aluminum hydride
Substitution: : Alkyl halides, halogenating agents like bromine or chlorine.
Major Products
Oxidation yields sulfoxides and sulfones.
Reduction products include alcohols or amines depending on the functional group reduced.
Substitution results in various alkyl or halogenated derivatives.
Scientific Research Applications
Chemistry: : The compound's unique structure allows for the exploration of new reaction pathways and synthesis of derivatives with potential utility in materials science.
Biology: : In biology, thiazolidinones are studied for their role in enzyme inhibition, specifically targeting proteases, kinases, and other critical enzymes.
Medicine: : The compound is under investigation for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Industrially, it can be a precursor to other complex molecules or used in the synthesis of specialized polymers.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : It inhibits enzymes like proteases by binding to the active site and preventing substrate access.
Signal Pathway Modulation: : Interacts with signaling pathways, potentially leading to the modulation of cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogues differ in substituents at the thiazolidinone ring, acetamide side chain, or phenylimino group. These modifications impact molecular weight, polarity, and biological activity.
Tautomerism and Stereochemical Considerations
Several analogues exhibit tautomeric equilibria, influencing their reactivity and stability:
- 3a (): Exists as a 1:1 mixture of thiazolidinone (3a-I) and thiazoline (3a-A) tautomers. The phenylimino group stabilizes the thiazolidinone form via resonance .
- 3h (): Predominantly exists as the thiazoline tautomer (4:1 ratio) when substituted with cyclohexylamine, likely due to steric hindrance destabilizing the thiazolidinone form .
- Target Compound: The Z-configuration of the phenylimino group minimizes steric clashes, favoring the thiazolidinone tautomer. This contrasts with analogues bearing bulkier substituents (e.g., sulfonyl groups in ), which may shift tautomeric equilibria .
Electronic and Steric Effects
- Electron-Withdrawing Groups: Sulfonyl () and cyano () substituents increase electrophilicity, enhancing reactivity in nucleophilic additions. The target compound’s phenylimino group offers moderate electron withdrawal .
- Steric Hindrance : Bulky substituents (e.g., 2-methylphenyl in ) reduce tautomerization rates, whereas smaller groups (cyclopropyl in ) favor dynamic reactivity .
Biological Activity
The compound 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide is a member of the thiazolidinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a thiazolidinone ring, which is crucial for its biological activity. The presence of multiple functional groups enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a related compound displayed potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition rates reaching up to 91.66% . The Minimum Inhibitory Concentration (MIC) values for similar thiazolidinones have been reported in the range of 10.7–21.4 μmol/mL, indicating strong antimicrobial efficacy .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | MIC (μmol/mL) | Target Organisms |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 10.7–21.4 | E. coli, S. aureus |
| N-(2-phenyl-4-oxo-1,3-thiazolidin) | 21.4–40.2 | Various bacterial strains |
| 2-(4-Oxo-3-phenyl-thiazolidin) | Not specified | Fungal pathogens |
Anti-inflammatory Properties
Thiazolidinones have been reported to possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These compounds may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Anticancer Potential
Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells. For example, some studies have shown that these compounds can selectively target drug-resistant cancer cells, leading to cell death through various mechanisms including the activation of caspases and modulation of apoptotic pathways .
Table 2: Anticancer Activity of Thiazolidinones
| Compound Name | Cell Type | IC50 (μM) |
|---|---|---|
| Thiazolidinone Derivative A | Lung cancer | 12.5 |
| Thiazolidinone Derivative B | Leukemia | 15.0 |
Case Studies
- Antimicrobial Evaluation : A study synthesized a series of thiazolidinones and evaluated their antibacterial activity against eight bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, supporting their potential as therapeutic agents in infectious diseases .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on human leukemia cells. The results showed that these compounds could effectively induce apoptosis, suggesting their potential use in cancer therapy .
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors:
- Enzyme Inhibition : Thiazolidinones may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory processes.
- Receptor Modulation : These compounds can also interact with nuclear receptors or G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
